![molecular formula C72H114N4S5 B13349420 3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B13349420.png)
3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[169002,1204,1105,9013,17019,26021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene” is a highly complex organic molecule characterized by its multiple cyclic structures and the presence of sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core cyclic structure, followed by the introduction of side chains and functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the core cyclic structure through cyclization reactions.
Functional Group Introduction: Addition of hexyldecyl and undecyl groups through alkylation reactions.
Thiation and Azation: Incorporation of sulfur and nitrogen atoms using thiation and azation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form sulfoxides or sulfones.
Reduction: Reduction of double bonds or functional groups to form more saturated compounds.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce more saturated derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Materials Science: Potential use in the development of advanced materials with unique properties.
Biology and Medicine
Drug Development: Exploration of its potential as a therapeutic agent due to its unique structure.
Biological Probes: Use as a probe to study biological processes and interactions.
Industry
Polymer Production: Incorporation into polymers to enhance their properties.
Chemical Sensors: Development of sensors for detecting specific substances.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzymes through binding interactions.
Interaction with Receptors: Modulation of receptor activity in biological systems.
相似化合物的比较
Similar Compounds
3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene analogs: Compounds with similar core structures but different side chains or functional groups.
Other Polycyclic Compounds: Molecules with multiple cyclic structures and similar functional groups.
Uniqueness
This compound is unique due to its specific combination of cyclic structures, sulfur, and nitrogen atoms, which confer distinct chemical and physical properties.
属性
分子式 |
C72H114N4S5 |
|---|---|
分子量 |
1196.0 g/mol |
IUPAC 名称 |
3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene |
InChI |
InChI=1S/C72H114N4S5/c1-7-13-19-25-29-31-33-37-43-49-57-53-77-71-65-69(79-67(57)71)59-61-62(74-81-73-61)60-64(63(59)75(65)51-55(45-39-23-17-11-5)47-41-35-27-21-15-9-3)76(52-56(46-40-24-18-12-6)48-42-36-28-22-16-10-4)66-70(60)80-68-58(54-78-72(66)68)50-44-38-34-32-30-26-20-14-8-2/h53-56H,7-52H2,1-6H3 |
InChI 键 |
MIEHRYZTFZRWIH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=CSC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC=C8CCCCCCCCCCC)CC(CCCCCC)CCCCCCCC)CC(CCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



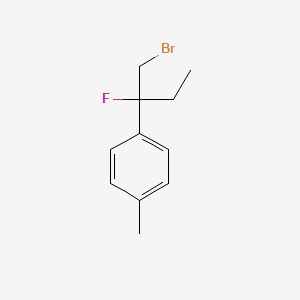

![Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349354.png)
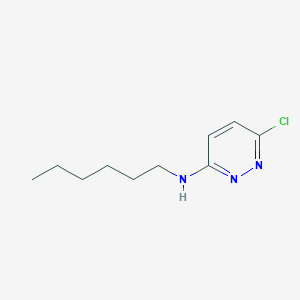

![1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid](/img/structure/B13349389.png)
![4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13349392.png)
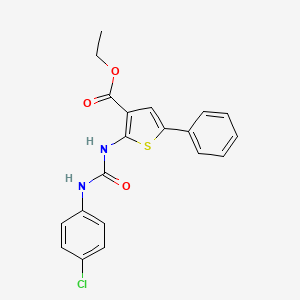
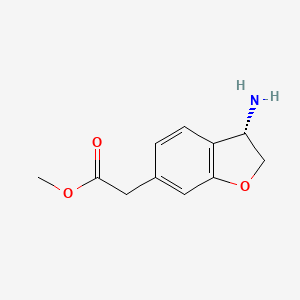
![3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13349421.png)
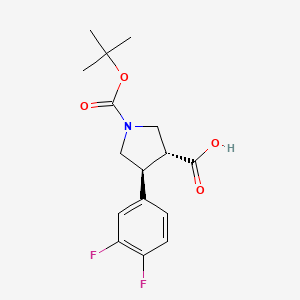
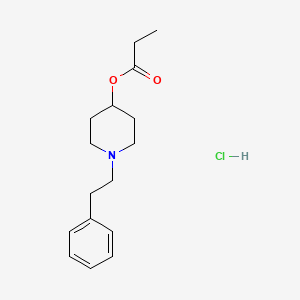
![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)
